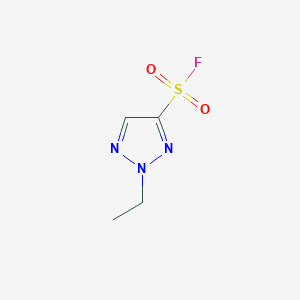

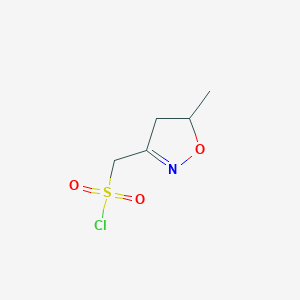

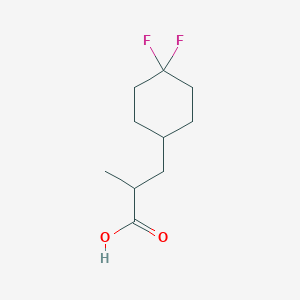

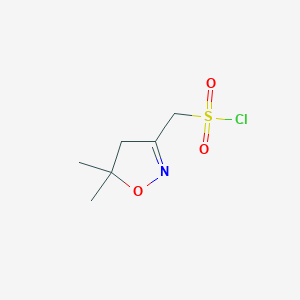

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride, commonly known as oxamyl chloride, is an organosulfur compound and is a key intermediate in the synthesis of many organic compounds. Oxamyl chloride is used in the synthesis of a variety of pharmaceuticals, fragrances, and other organic compounds. It is also used as a reagent in organic synthesis and in the development of new catalysts.

Applications De Recherche Scientifique

Oxamyl chloride is used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and other organic compounds. It is also used as a reagent in organic synthesis and in the development of new catalysts. Oxamyl chloride is used in the synthesis of peptides, peptidomimetics, and peptidoglycans. It is also used in the synthesis of heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. In addition, it is used in the synthesis of amides, amines, and nitriles.

Mécanisme D'action

Oxamyl chloride is an electrophilic reagent that reacts with nucleophiles such as amines, alcohols, and carboxylic acids. In the presence of a base, oxamyl chloride can be used to form amides, amines, and nitriles. Oxamyl chloride can also be used to form oxazoles, thiazoles, and imidazoles.

Biochemical and Physiological Effects

Oxamyl chloride is a toxic compound and is not used in humans or animals due to its potential for causing adverse health effects. Exposure to oxamyl chloride can cause irritation to the eyes, skin, and respiratory tract. In addition, it can cause nausea, vomiting, and dizziness. Prolonged exposure to oxamyl chloride can lead to liver and kidney damage.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using oxamyl chloride in lab experiments is its ability to form a wide variety of organic compounds. Its reactivity and low cost make it an attractive reagent for organic synthesis. However, oxamyl chloride is a toxic compound and should be handled with caution. It is important to wear protective clothing and use proper ventilation when working with this compound.

Orientations Futures

Future research on oxamyl chloride should focus on developing safer and more efficient methods for its synthesis. In addition, research should be conducted to explore new applications for oxamyl chloride, such as its use in the synthesis of peptide-based drugs. Finally, further research should be conducted to better understand the biochemical and physiological effects of exposure to oxamyl chloride.

Méthodes De Synthèse

Oxamyl chloride is synthesized from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature. The reaction is exothermic and proceeds rapidly to give the desired product. The product is isolated by filtration and purified by recrystallization.

Propriétés

IUPAC Name |

4,5-dihydro-1,2-oxazol-3-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAGYXXWOFVOKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)